Vertex 11e

Kinase selectivity ERK1/2 inhibition ATP-competitive inhibitor

Researchers require ERK inhibitors with defined kinetic signatures to model resistance and pharmacodynamics. Vertex 11e (VX-11e) solves this with quantifiable advantages over alternative probes. - **Kinetic profile**: Slow off-rate (koff = 0.2 h⁻¹) for sustained pathway suppression in washout studies. - **Conformational specificity**: 100% R-state stabilization (NMR-validated), distinct from GDC-0994 or SCH772984. - **In vivo ready**: Orally bioavailable in rodents; pharmacodynamic readout via pRSK inhibition.

Molecular Formula C24H20Cl2FN5O2
Molecular Weight 500.3 g/mol
Cat. No. B10762326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVertex 11e
Molecular FormulaC24H20Cl2FN5O2
Molecular Weight500.3 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CNC(=C2)C(=O)NC(CO)C3=CC(=CC=C3)Cl)NC4=C(C=C(C=C4)F)Cl
InChIInChI=1S/C24H20Cl2FN5O2/c1-13-10-29-24(31-19-6-5-17(27)9-18(19)26)32-22(13)15-8-20(28-11-15)23(34)30-21(12-33)14-3-2-4-16(25)7-14/h2-11,21,28,33H,12H2,1H3,(H,30,34)(H,29,31,32)
InChIKeyWUTVMXLIGHTZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vertex 11e: ERK1/2 Inhibitor Profile


Vertex 11e (also designated VX-11e, VTX-11e, or TCS ERK 11e) is a synthetic small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key effectors of the mitogen-activated protein kinase (MAPK) signaling cascade. It functions as an ATP-competitive inhibitor and has been characterized as an antitumor agent in preclinical models . Vertex 11e is distinguished within the ERK inhibitor class by its subnanomolar binding affinity for ERK2 (Ki < 2 nM), greater than 200-fold selectivity over a panel of other tested kinases, and oral bioavailability demonstrated in rodent models .

ERK1/2-selective ATP-competitive inhibitor
Reported kinase selectivity profile
Oral administration-compatible for rodent in vivo models

Vertex 11e: Distinct from Generic ERK Inhibitors


ERK1/2 inhibitors are not functionally equivalent despite targeting the same ATP-binding pocket. Vertex 11e exhibits quantifiable properties—including a distinct slow dissociation rate constant, exclusive stabilization of the catalytically competent R-state conformation in active ERK2, and a non-overlapping resistance mutation profile—that materially impact cellular residence time, downstream signaling suppression, and the spectrum of resistance mutations observed in cancer models. Substituting Vertex 11e with an alternative ERK inhibitor lacking these specific kinetic and conformational signatures may yield incomparable experimental outcomes, particularly in studies of acquired resistance, phosphatase regulation, or in vivo pharmacodynamics [1][2].

Kinetic signature mismatch
Dissociation kinetics may alter target residence time and downstream signaling duration.
Conformational stabilization differences
Exclusive R-state stabilization may not transfer to inhibitors with distinct conformational selection.
Resistance profile non-overlap
Mutation spectra conferring resistance may differ, complicating cross-resistance interpretation.

Vertex 11e: Differentiating Evidence


ERK1/2 Selectivity and Potency

Vertex 11e demonstrates high selectivity for ERK1 and ERK2. In cell-free assays, it inhibits ERK1 with an IC50 of 17 nM and ERK2 with an IC50 of 15 nM, and exhibits a Ki for ERK2 of <2 nM. This potency is coupled with selectivity of greater than 200-fold over a panel of other kinases tested . In contrast, alternative ERK inhibitors such as GDC-0994 (ravoxertinib) and BVD-523 (ulixertinib) have been reported with different selectivity profiles, but direct head-to-head quantitative comparison of selectivity across the full kinome is not available from a single standardized panel. The >200-fold selectivity figure is a class-level inference for Vertex 11e based on vendor and literature reports.

ERK1/2 Selectivity
Class-level inference
IC50 15–17 nM
Ki < 2 nM
Supports ERK pathway-inhibition study context
Selectivity >200-fold, vendor-reported kinase panel
Kinase selectivity ERK1/2 inhibition ATP-competitive inhibitor

Slow Dissociation Kinetics of ERK2

In enzyme kinetic studies, Vertex 11e displays slow-onset inhibition of ERK2, characterized by a slow dissociation rate constant (koff) of 0.2 h⁻¹. This represents the first inhibitor of ERK2 for which a slow dissociation rate was experimentally determined [1]. The comparator compound SCH772984, another potent ERK1/2 inhibitor, exhibits a koff of 1.1 h⁻¹ under the same assay conditions, indicating that Vertex 11e dissociates from ERK2 approximately 5.5-fold more slowly [1].

Dissociation Kinetics
Head-to-head
Vertex 11e koff 0.2 h−1
vs SCH772984 1.1 h−1
5.5× slower
Indicates prolonged target residence time potential
NMR-based competition assay
Slow-onset inhibition Dissociation kinetics Drug-target residence time

Conformational Stabilization of ERK2

Active, dual-phosphorylated ERK2 (2P-ERK2) exists in equilibrium between two conformational states, designated L and R, where R is associated with a catalytically productive ATP-binding mode. NMR spectroscopy demonstrates that Vertex 11e binding shifts this equilibrium completely to the R-state (100% R) at all temperatures tested [1]. In contrast, the ERK inhibitor GDC-0994 (ravoxertinib) retains conformational exchange between R and L populations at a ratio of 80:20, similar to the apoenzyme [1][2].

ERK2 Conformation
Head-to-head
Vertex 11e 100% R-state
vs GDC-0994 80% R-state
Locks catalytically competent conformation
NMR spectroscopy at 25°C
Conformational selection ERK2 activation state NMR spectroscopy

Distinct Resistance Mutation Profile

A comprehensive mutagenesis screen in A375 melanoma cells identified ERK2 residues whose mutation confers resistance to ERK-directed inhibitors. Annotation of the results reveals that Vertex 11e (VRT-11E) and SCH772984 have partially non-overlapping resistance mutation profiles: some residues confer resistance uniquely to Vertex 11e, some uniquely to SCH772984, and a subset confers resistance to both inhibitors [1][2]. The Venn diagram analysis shows distinct sets of resistance-conferring mutations for each compound, reflecting differences in their binding modes and molecular interactions within the ATP pocket.

Resistance Mutations
Head-to-head
Non-overlapping mutation spectra vs SCH772984
Supports resistance mechanism dissection
A375 cell mutagenesis screen
Acquired resistance ERK2 mutations Inhibitor binding determinants

In Vivo Target Engagement and Efficacy

Vertex 11e is orally bioavailable in both rats and mice, enabling convenient in vivo administration . In NSG mice bearing human melanoma patient-derived xenograft (PDX) tumors, oral administration of Vertex 11e at 50 mg/kg results in robust inhibition of phosphorylated RSK (pRSK), a direct downstream substrate of ERK1/2 and a pharmacodynamic biomarker of target engagement . Furthermore, Vertex 11e monotherapy inhibits tumor growth in this model, and combination treatment with the PI3K inhibitor BKM120 yields significantly improved tumor growth inhibition compared to either agent alone .

In Vivo PD & Response
Cross-study comparable
pRSK inhibition at 50 mg/kg p.o.; tumor growth suppression in PDX model
Supports in vivo pharmacodynamic endpoint interpretation
Combination with BKM120 reported additive tumor suppression
Oral bioavailability In vivo pharmacology PDX model Target engagement

Vertex 11e: Application Scenarios


Conformational Selection in ERK2 Signaling

Researchers studying the role of kinase conformational dynamics in substrate specificity, feedback regulation, or phosphatase susceptibility can leverage Vertex 11e's exclusive R-state stabilization. As demonstrated by NMR spectroscopy, Vertex 11e shifts active ERK2 entirely to the catalytically competent R-conformation (100% R), contrasting with GDC-0994 (80% R) and SCH772984 (which shifts equilibrium in the opposite direction) [1][2]. This property enables precise dissection of how locking ERK2 in the R-state affects downstream signaling outputs and dephosphorylation kinetics.

Target Residence Time and Washout Assays

The slow dissociation rate of Vertex 11e (koff = 0.2 h⁻¹) from ERK2 predicts extended cellular target residence time, a property not shared by all ERK inhibitors. For experiments requiring sustained pathway inhibition after compound removal—such as washout studies, pulse-chase signaling assays, or investigations of irreversible cellular commitment to apoptosis—Vertex 11e provides a distinct kinetic advantage over faster-dissociating inhibitors like SCH772984 (koff = 1.1 h⁻¹) [1].

Acquired Resistance and Combination Therapy

Vertex 11e's non-overlapping resistance mutation profile relative to SCH772984 makes it a valuable tool for modeling acquired resistance mechanisms and screening for effective combination strategies. In A375 melanoma cells, mutations conferring resistance to Vertex 11e only partially overlap with those conferring resistance to SCH772984 [1]. Thus, cells selected for resistance to one inhibitor may remain sensitive to Vertex 11e, enabling studies of sequential therapy, cross-resistance, and rational drug combinations to forestall resistance emergence.

In Vivo Pharmacodynamics and Tumor Growth

Vertex 11e is orally bioavailable in rodent models, simplifying chronic dosing regimens for in vivo oncology studies. It has been validated in NSG mice bearing human melanoma PDX tumors, where oral administration (50 mg/kg) produces robust inhibition of the ERK substrate pRSK—a direct pharmacodynamic readout of target engagement—and suppresses tumor growth as monotherapy or in combination with PI3K inhibitors [1][2]. This established in vivo profile supports its use in preclinical efficacy studies where oral dosing and clear target engagement markers are required.

Application
Selection Property
Validation Focus
ERK2 Conformational Dynamics Studies
Exclusive R-state stabilization profile
Downstream signaling & dephosphorylation kinetics
Target Residence Time & Washout Assays
Slow dissociation kinetic signature
Sustained pathway inhibition post-washout
Acquired Resistance Mechanism Studies
Distinct resistance mutation profile
Cross-resistance & combination screening
In Vivo Tumor Pharmacodynamics
Oral bioavailability & target engagement
Tumor growth response & pRSK biomarker
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